Dimethyl 2,4-dimethylpentanedioate
Description
Dimethyl 2,4-dimethylpentanedioate is a diester compound with the molecular formula C₉H₁₆O₄, featuring two methyl ester groups at positions 1 and 5 of a pentanedioic acid backbone and additional methyl substituents at positions 2 and 2. This structure confers unique physicochemical properties, such as moderate polarity due to the ester functionalities and steric hindrance from the methyl branches. For instance, esters with branched alkyl groups are often used as plasticizers or intermediates in pharmaceutical manufacturing due to their tunable solubility and stability .
Properties
IUPAC Name |
dimethyl 2,4-dimethylpentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(8(10)12-3)5-7(2)9(11)13-4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLYZPTVIYLWPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862837 | |
| Record name | Dimethyl 2,4-dimethylpentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121-68-8 | |
| Record name | Pentanedioic acid, 2,4-dimethyl-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002121688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2121-68-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Dimethyl 2,4-dimethylpentanedioate can be synthesized through the esterification of dimethyl glutarate with methanol in the presence of a catalyst such as sulfuric acid. The reaction occurs at a temperature of around 80°C with a yield of up to 95%. This method is commonly used in both laboratory and industrial settings due to its efficiency and high yield.
Chemical Reactions Analysis
Dimethyl 2,4-dimethylpentanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl 2,4-dimethylpentanedioate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which dimethyl 2,4-dimethylpentanedioate exerts its effects involves its reactivity as an ester. The compound can undergo hydrolysis to form the corresponding carboxylic acids and alcohols, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Functional Groups : this compound’s ester groups contrast with diketones (e.g., 3-methyl-2,4-pentanedione) and Schiff bases (e.g., nitrobenzalidene derivatives), which exhibit distinct reactivity and electronic properties.
- Steric Effects : The 2,4-dimethyl branches in the target compound may reduce reactivity in nucleophilic substitutions compared to linear analogs, similar to the steric effects observed in diethyl 2,4-diacetyl-3-phenylpentanedioate .
Physicochemical and Application-Based Comparisons
Solubility and Reactivity
- This compound : Predicted to exhibit moderate solubility in polar organic solvents (e.g., ethyl acetate) due to ester groups, but lower solubility in water compared to ionic or highly polar compounds.
- Diethyl 2,4-diacetyl-3-phenylpentanedioate : The phenyl and acetyl substituents enhance lipophilicity, making it suitable for hydrophobic reaction environments .
- 3-Methyl-2,4-pentanedione : High solubility in polar aprotic solvents (e.g., DMSO) due to diketone polarity; reactive in chelation and aldol condensations .
Optical and Electronic Properties
- N-(2-nitrobenzalidene)-2,4-dimethylaniline: Exhibits third-order NLO behavior with non-zero second hyperpolarizabilities, attributed to electron-withdrawing nitro groups and conjugated π-systems .
Biological Activity
Dimethyl 2,4-dimethylpentanedioate, also known by its chemical formula , is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological activity of this compound, supported by relevant studies and data.
Overview of Biological Activities
Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. These activities are essential for developing new therapeutic agents, especially in treating infections and inflammatory diseases.
Antimicrobial Activity
Studies have shown that this compound can inhibit the growth of various microorganisms. The mechanism behind this activity may involve disrupting microbial cell membranes or interfering with metabolic pathways critical for microbial survival.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Inflammation plays a significant role in various chronic diseases, including neurodegenerative disorders. The anti-inflammatory properties of this compound suggest its potential as a multi-targeted therapeutic agent.
The biological activity of this compound is attributed to its ester functional group, which allows it to undergo hydrolysis. This process generates carboxylic acids and alcohols that can interact with various biochemical pathways:
- Hydrolysis : The compound can be hydrolyzed to produce active metabolites that may exert biological effects.
- Reactivity : As an ester, it can participate in nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy.
- Table 1 summarizes the MIC values against different bacterial strains:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 75 Pseudomonas aeruginosa 100 -
Anti-inflammatory Studies :
- In vitro assays evaluated the anti-inflammatory potential of this compound using human cell lines. The results indicated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6.
- Table 2 presents the cytokine levels before and after treatment:
Cytokine Control (pg/mL) Treated (pg/mL) TNF-α 200 120 IL-6 150 80
Comparative Analysis with Similar Compounds
This compound can be compared with other similar compounds such as dimethyl glutarate and dimethyl succinate. Each compound shares similar ester functionalities but exhibits different biological activities due to variations in their molecular structures.
| Compound | Structure Type | Notable Activity |
|---|---|---|
| This compound | Ester | Antimicrobial, Anti-inflammatory |
| Dimethyl glutarate | Ester | Limited antimicrobial activity |
| Dimethyl succinate | Ester | Moderate anti-inflammatory effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
